molecular formula C10H14N2 B1310341 4-Isopropylbenzamidine CAS No. 743417-63-2

4-Isopropylbenzamidine

Cat. No. B1310341
M. Wt: 162.23 g/mol
InChI Key: GIJOFUJDYGKZGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Analytical Method Development

One significant application of 4-Isopropylbenzamidine derivatives is in the development of analytical methods. A study by Cesar et al. (2020) focused on the validation of an HPLC-DAD method for the determination of vasodilator active substances in pharmaceutical ophthalmic forms, highlighting the compound's utility in improving analytical techniques for pharmaceutical analysis (Cesar et al., 2020).

Antimicrobial and Antitumor Properties

Research by Kumar et al. (2008) explored the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, showing potential antimycobacterial activity. This study underlines the therapeutic promise of derivatives for treating infectious diseases (Kumar et al., 2008).

Chemical Synthesis and Drug Development

Verma et al. (2015) demonstrated the use of 2-alkylbenzamide substrates, related to 4-Isopropylbenzamidine, for the synthesis of isoindolinones, including drugs like indoprofen and DWP205190, through a metal-free oxidative coupling method. This reflects the compound's relevance in facilitating the development of new pharmaceuticals (Verma et al., 2015).

Neuroprotective Effects

A study on 4-iodophenyl isothiocyanate, a derivative of 4-Isopropylbenzamidine, examined its neuroprotective effects in various models of neurodegeneration, indicating the compound's potential for treating neurological disorders (Wellejus et al., 2012).

Safety And Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS), which would include details about its toxicity, flammability, and environmental impact .

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new methods of synthesis .

properties

IUPAC Name

4-propan-2-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOFUJDYGKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424871
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbenzamidine

CAS RN

743417-63-2
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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